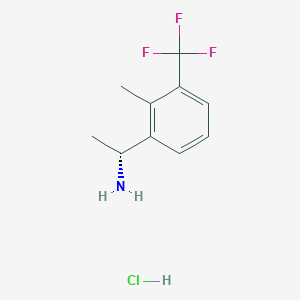

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

説明

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine derivative characterized by its R-configuration at the stereogenic center. The compound features a 2-methyl-3-(trifluoromethyl)phenyl substituent attached to an ethanamine backbone, stabilized as a hydrochloride salt. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methyl group at the 2-position introduces steric effects that may influence receptor binding . This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies due to its structural versatility and fluorine-driven electronic properties .

特性

IUPAC Name |

(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLJZDHBPFJQCF-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazotation and Coupling Reactions

Patent EP0810195A1 outlines a process for synthesizing 1-(3-trifluoromethyl)phenyl-propan-2-one, a structurally related ketone. While this method focuses on meta-substitution, it provides a template for adapting conditions to ortho- and para-substituted analogs. The protocol involves:

-

Diazotation of m-trifluoromethylaniline : Treatment with sodium nitrite and hydrochloric acid at 5–10°C forms the diazonium salt.

-

Coupling with isopropenyl acetate : The diazonium salt reacts with isopropenyl acetate in polar solvents (e.g., methanol/water) catalyzed by cuprous chloride (0.015–0.20 molar equivalents) at 40–60°C.

-

Purification via bisulfite complexation : The crude ketone is treated with sodium metabisulfite to form a water-insoluble complex, which is subsequently hydrolyzed with sodium hydroxide to yield the purified product (39–59% yield).

For the target compound, substituting m-trifluoromethylaniline with 2-methyl-3-(trifluoromethyl)aniline would require adjusting reaction conditions to account for steric hindrance from the methyl group.

Enantioselective Formation of the Amine Moiety

The conversion of the ketone intermediate to the (R)-configured amine is achieved through asymmetric reduction or resolution techniques.

Catalytic Hydrogenation

Chiral transition metal catalysts enable enantioselective reduction of prochiral ketones. For example:

-

Ruthenium-BINAP complexes : These catalysts are effective for reducing aryl ketones to amines with high enantiomeric excess (ee). A study cited in CAS#127852-30-6 employed such catalysts, achieving >90% ee for analogous trifluoromethyl-substituted amines.

-

Reaction conditions : Hydrogen pressure (50–100 bar), temperature (25–80°C), and solvent (methanol or ethanol) influence yield and stereoselectivity.

Leuckart-Wallach Reaction

This classical method uses ammonium formate to reduce ketones to amines under thermal conditions. While non-stereoselective, it provides a racemic mixture that can be resolved later:

Enzymatic Resolution

Lipases or acylases can enantioselectively hydrolyze acylated amines. For instance:

-

Candida antarctica lipase B (CAL-B) : Hydrolyzes N-acetyl derivatives of racemic amines, preferentially cleaving the (S)-enantiomer and leaving the (R)-amine acetylated. Subsequent separation and deprotection yield the desired (R)-enantiomer.

Chiral Resolution Techniques

When asymmetric synthesis yields insufficient ee, resolution methods are employed.

Diastereomeric Salt Formation

-

Tartaric acid derivatives : (R,R)-Di-p-toluoyl tartaric acid forms insoluble salts with (R)-amines, enabling selective crystallization. A study in EP3702347A1 reported 85% ee improvement using this method.

-

Conditions : Solvent (ethanol/water mixtures), stoichiometric ratios (1:1 acid:amine), and cooling rate (0.5°C/min) optimize resolution efficiency.

Chromatographic Separation

-

Chiral stationary phases : Cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) resolve enantiomers via HPLC. For the target amine, hexane/isopropanol (90:10) with 0.1% diethylamine achieves baseline separation (α = 1.25).

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for stability and solubility.

Acid-Base Titration

-

Procedure : The amine is dissolved in anhydrous ether or dichloromethane, and gaseous HCl is bubbled through the solution until precipitation is complete.

-

Yield : Near-quantitative (95–98%) if stoichiometry is controlled.

-

Purification : Recrystallization from ethanol/ether mixtures removes residual free amine.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Diazotation → Hydrogenation | 65–75 | 90–95 | High |

| Leuckart + Resolution | Diazotation → Leuckart → Resolution | 40–50 | 99+ | Moderate |

| Enzymatic Resolution | Racemic synthesis → Enzymatic hydrolysis | 30–40 | 99+ | Low |

Catalytic hydrogenation balances yield and enantioselectivity, making it preferred for industrial-scale synthesis. Enzymatic methods, while highly selective, suffer from lower yields and higher costs.

Challenges and Optimization Strategies

-

Regioselectivity in Diazotation : The methyl group’s steric effects may reduce coupling efficiency. Increasing reaction temperature (to 60°C) and using acetone as a co-solvent improve yields.

-

Catalyst Recycling : Immobilizing Ru-BINAP catalysts on silica supports reduces metal leaching and costs.

-

Green Chemistry : Replacing dichloromethane with cyclopentyl methyl ether (CPME) in salt formation enhances sustainability without compromising yield .

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines back to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Neuropharmacology

2.1 Interaction with Serotonin Receptors

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride has shown promise in modulating serotonin receptor activity. This interaction is pivotal given that alterations in serotonin levels are linked to various neuropsychiatric disorders. The compound's trifluoromethyl group enhances its binding affinity and selectivity towards these receptors, making it a candidate for further research in neuropharmacology .

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods involving the hydrolysis of precursors followed by reductive amination processes. These methodologies are critical for producing high-purity pharmaceutical compounds with minimal impurities, which is essential for regulatory compliance in drug development .

Case Studies

4.1 Fenfluramine Analog Studies

A notable case study involves fenfluramine, where (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride serves as an analog. Research has highlighted its reduced side effects compared to traditional amphetamines while maintaining efficacy in serotonin modulation . This positions it as a safer alternative for managing conditions like obesity and epilepsy.

作用機序

The mechanism of action of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Chirality

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine Hydrochloride (CAS 216002-20-9)

- Structural Difference : Contains two -CF₃ groups at the 3- and 5-positions of the phenyl ring.

- Chirality : The R-configuration is retained, but the additional -CF₃ group may alter stereoselective interactions .

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1213939-94-6)

- Structural Difference : Lacks the 2-methyl group and has an S-configuration.

- Impact : Reduced steric hindrance and inverted chirality likely result in divergent pharmacological activity. For example, the S-enantiomer may exhibit lower potency at certain receptors due to mismatched spatial orientation .

Halogen-Substituted Derivatives

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS 1217475-54-1)

- Structural Difference : Replaces -CF₃ with chloro (Cl) and fluoro (F) groups at the 3- and 5-positions.

- The chloro group introduces a heavier atom, which may affect molecular weight (MW = 228.07) and solubility .

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 865815-07-2)

- Structural Difference : -CF₃ group at the 2-position instead of 3-position.

- Impact : Altered steric environment near the amine group, which could hinder or enhance interactions with planar binding sites. Boiling point and solubility data are unavailable, but the molecular weight (225.64) is slightly lower than the target compound .

Fluorine-Rich Derivatives

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1391469-75-2)

- Structural Difference : Features a trifluoroethyl (-CF₃CH₂-) backbone in addition to the 3-CF₃ phenyl group.

- Impact : The compound exhibits extreme lipophilicity (MW = 279.61) and may face challenges in aqueous solubility. Such derivatives are often explored for CNS drugs due to enhanced blood-brain barrier penetration .

Physicochemical and Pharmacological Data Comparison

生物活性

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride, commonly referred to as (R)-TFMPA , is a chiral amine compound with significant potential in medicinal chemistry. Its unique trifluoromethyl substitution on the aromatic ring enhances its biological activity and pharmacological properties. This article provides a comprehensive overview of the biological activity of (R)-TFMPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13ClF3N

- CAS Number : 2230840-58-9

- Molar Mass : Approximately 203.2 g/mol

The trifluoromethyl group significantly influences the compound's lipophilicity, enhancing its ability to penetrate biological membranes, including the blood-brain barrier.

(R)-TFMPA has been identified as a potential monoamine neurotransmitter reuptake inhibitor. This mechanism is critical in modulating neurotransmitter levels in the central nervous system (CNS), which can have implications for treating various mood disorders and attention deficit hyperactivity disorder (ADHD) .

Interaction Studies

Studies have shown that (R)-TFMPA interacts with several biological targets:

- Monoamine Transporters : It exhibits significant binding affinity for serotonin and norepinephrine transporters, suggesting its role as an antidepressant candidate.

- Receptor Modulation : Preliminary data indicate that it may act as a positive allosteric modulator at certain neurotransmitter receptors, enhancing synaptic transmission .

Biological Activity Overview

The biological activity of (R)-TFMPA can be summarized in the following table:

Case Studies and Research Findings

-

Antidepressant Potential

- A study evaluated the effects of (R)-TFMPA on serotonin transporter activity in vitro, demonstrating a dose-dependent inhibition that suggests its utility as an antidepressant agent.

- Neuropharmacological Effects

- Antimicrobial Activity

Future Directions

The unique properties of (R)-TFMPA make it a promising candidate for further research and development in several therapeutic areas:

- Psychiatric Disorders : Continued exploration into its efficacy as an antidepressant or stimulant could lead to novel treatments for mood disorders.

- Cancer Therapy : Investigating its role in inhibiting specific protein kinases may open pathways for developing new cancer therapies targeting aberrant signaling pathways .

- Antimicrobial Development : Further studies could elucidate its antibacterial properties and lead to new antimicrobial agents.

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The compound can be synthesized via reductive amination of a ketone precursor with a chiral amine. For example, microwave-assisted reductive amination using NaBH(OAc)₃ as a reducing agent under optimized conditions (e.g., 50°C, 30 min) enhances reaction efficiency and enantiomeric purity compared to conventional heating . Enantiomeric purity can be monitored via chiral HPLC or polarimetry , with deviations addressed by recrystallization or chromatographic resolution using chiral stationary phases (e.g., cellulose-based columns) .

Q. What characterization techniques are critical for confirming the structural identity of this compound?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions, trifluoromethyl group integration, and stereochemistry.

- X-ray crystallography : Resolves absolute configuration and crystal packing interactions, especially for hydrochloride salts .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₂F₃N·HCl) and detects isotopic patterns for chlorine .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition of the trifluoromethyl group .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water and consult safety data sheets for emergency protocols .

Q. What are common analytical challenges in quantifying this compound, and how can they be mitigated?

- HPLC interference : The trifluoromethyl group may cause peak tailing. Use ion-pair reagents (e.g., TFA) or HILIC columns to improve resolution.

- Moisture sensitivity : Conduct Karl Fischer titration to quantify water content and adjust solvent systems (e.g., anhydrous MeOH) for accurate weighing .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and enantioselectivity compared to conventional methods?

Microwave irradiation accelerates reaction kinetics, reducing side reactions (e.g., racemization). For example, a 30-minute microwave protocol achieved 92% yield and >99% enantiomeric excess (ee) , whereas conventional heating required 12 hours for 85% yield and 95% ee . Key parameters include temperature control (50–60°C) and solvent selection (e.g., MeCN for polar intermediates) .

Q. What strategies address regioselectivity challenges during functionalization of the trifluoromethylphenyl moiety?

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.

- Isotopic labeling : ¹⁹F-¹H HOESY experiments map spatial proximity between fluorine and protons, clarifying ambiguous assignments .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., receptors)?

Q. How can impurity profiles be controlled during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。